![molecular formula C14H20N2O3 B13983957 benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)
benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[4-(carboxyl)piperidin-4-yl]carbamate.
Reduction: Formation of benzyl N-[4-(aminomethyl)piperidin-4-yl]carbamate.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Applications De Recherche Scientifique
Benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-piperidinylcarbamate: Similar structure but lacks the hydroxymethyl group.
N-Benzylpiperidine: Contains the piperidine moiety but differs in the functional groups attached.
Piperidine derivatives: Various compounds with different substituents on the piperidine ring.
Uniqueness
Benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate is unique due to the presence of both the benzyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c17-11-14(6-8-15-9-7-14)16-13(18)19-10-12-4-2-1-3-5-12/h1-5,15,17H,6-11H2,(H,16,18) |
Clé InChI |
VNUIBEJUNBYLKN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CO)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


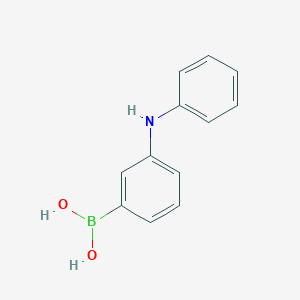
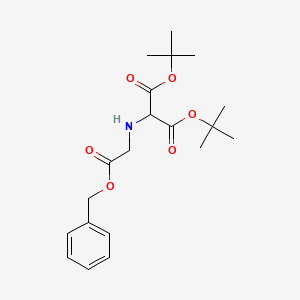
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)

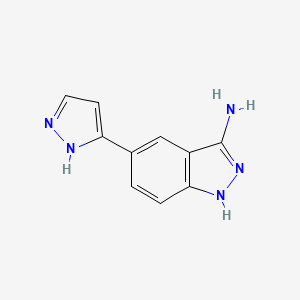


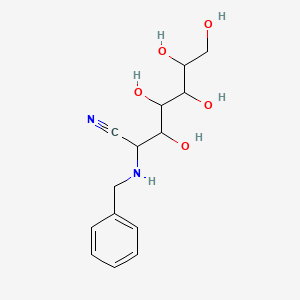
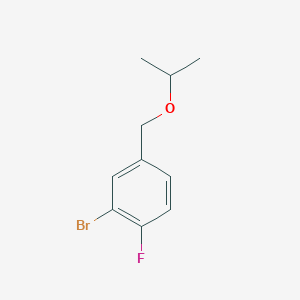

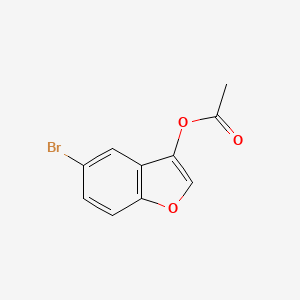
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)

